molecular formula C9H13N3O2S B7814734 6-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

6-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Cat. No.: B7814734
M. Wt: 227.29 g/mol
InChI Key: KCSFADISYSEEGE-UHFFFAOYSA-N
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Description

6-(4-Morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound that features a morpholine ring attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of a pyrimidinone derivative with a morpholine derivative under controlled conditions. One common method involves the use of [3-(4-morpholinylmethyl)phenyl]magnesium bromide as a Grignard reagent, which reacts with a suitable pyrimidinone precursor to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

6-(4-Morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives and morpholine-containing molecules, such as:

Uniqueness

6-(4-Morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is unique due to its specific combination of a morpholine ring and a thioxo-pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c13-8-5-7(10-9(15)11-8)6-12-1-3-14-4-2-12/h5H,1-4,6H2,(H2,10,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSFADISYSEEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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